molecular formula C10H21NO2 B2494541 2-(3,3-Dimethoxycyclohexyl)ethanamine CAS No. 2243505-43-1

2-(3,3-Dimethoxycyclohexyl)ethanamine

Cat. No.: B2494541
CAS No.: 2243505-43-1
M. Wt: 187.283
InChI Key: UNPCKZGHKMAGEK-UHFFFAOYSA-N
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Description

2-(3,3-Dimethoxycyclohexyl)ethanamine is an organic compound that belongs to the class of amines It features a cyclohexane ring substituted with two methoxy groups at the 3-position and an ethanamine chain at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,3-Dimethoxycyclohexyl)ethanamine can be achieved through several methods. One common approach involves the reaction of 3,3-dimethoxycyclohexanone with ethylamine under reductive amination conditions. This process typically employs a reducing agent such as sodium cyanoborohydride or lithium aluminum hydride to facilitate the formation of the amine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to optimize yield and efficiency. This method allows for precise control over reaction conditions and can be scaled up for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(3,3-Dimethoxycyclohexyl)ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or secondary amines.

Scientific Research Applications

2-(3,3-Dimethoxycyclohexyl)ethanamine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be employed in studies related to enzyme interactions and metabolic pathways.

    Medicine: Research into its potential therapeutic effects and pharmacological properties is ongoing.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3,3-Dimethoxycyclohexyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-Dimethoxyphenyl)ethylamine
  • 3,4-Dimethoxyphenethylamine
  • 2-(3,4-Dihydroxyphenyl)ethylamine

Uniqueness

2-(3,3-Dimethoxycyclohexyl)ethanamine is unique due to its cyclohexane ring structure with methoxy substitutions, which imparts distinct chemical and physical properties compared to its analogs

Properties

IUPAC Name

2-(3,3-dimethoxycyclohexyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO2/c1-12-10(13-2)6-3-4-9(8-10)5-7-11/h9H,3-8,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNPCKZGHKMAGEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCCC(C1)CCN)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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